molecular formula C25H22N4O4 B565038 Eltrombopag-13C4 CAS No. 1217230-31-3

Eltrombopag-13C4

カタログ番号 B565038
CAS番号: 1217230-31-3
分子量: 446.444
InChIキー: TYEXNVNUZXJNBN-MBJCHSFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eltrombopag-13C4, also known as SB-497115-13C4, is a variant of Eltrombopag, a medication used to treat thrombocytopenia (abnormally low platelet counts) and severe aplastic anemia . It is an orally bioavailable nonpeptide agonist of the thrombopoietin receptor . It is intended for use as an internal standard for the quantification of Eltrombopag by GC or LC-MS .


Molecular Structure Analysis

Eltrombopag-13C4 has a molecular formula of C21[13C]4H22N4O4 . Its average mass is 446.437 Da and its monoisotopic mass is 446.177521 Da .


Chemical Reactions Analysis

Eltrombopag-13C4 is a thrombopoietin receptor agonist . It has been used to research low blood platelet counts with chronic immune thrombocytopenia .


Physical And Chemical Properties Analysis

Eltrombopag-13C4 has a molecular formula of C21[13C]4H22N4O4 and a formula weight of 446.4 . It is slightly soluble in PBS (pH 7.2), soluble in DMF up to 1 mg/ml, and in DMSO up to 0.5 mg/ml .

科学的研究の応用

Eltrombopag-13C4: A Comprehensive Analysis of Scientific Research Applications

Internal Standard for Quantification: Eltrombopag-13C4 serves as an internal standard for the quantification of eltrombopag by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy in measurement and analysis in pharmacokinetic studies .

Thrombopoietin Receptor Agonism: As a nonpeptide agonist of the thrombopoietin receptor, Eltrombopag-13C4 plays a crucial role in simulating the natural stimulation of platelet production, which is vital for research into conditions like immune thrombocytopenic purpura (ITP) .

Iron Chelation: The compound’s ability to chelate iron makes it a subject of interest in studies exploring treatments for conditions associated with iron overload .

Immune Thrombocytopenic Purpura (ITP) Treatment: Eltrombopag-13C4 is used in clinical trials to assess efficacy and safety in adults and children with refractory ITP, providing insights into dosage and therapeutic outcomes .

Aplastic Anemia Therapy: Research involving Eltrombopag-13C4 includes systematic reviews of its combination with immunosuppressive therapy for treating aplastic anemia, contributing to knowledge on its effectiveness and safety .

Platelet Count Sustainment Post-Therapy: Studies have indicated that some patients may sustain platelet counts following eltrombopag discontinuation, making Eltrombopag-13C4 relevant in understanding the long-term effects of thrombopoietin receptor agonists .

作用機序

Target of Action

Eltrombopag-13C4, also known as Eltrombopag, is a thrombopoietin receptor agonist . Its primary target is the transmembrane domain of the human thrombopoietin receptor (TPO-receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .

Mode of Action

Eltrombopag-13C4 interacts with the transmembrane domain of the TPO-receptor . It acts as a stimulator of STAT and JAK phosphorylation . This unique mode of action allows Eltrombopag to stimulate megakaryocytopoiesis, leading to increased platelet production .

Biochemical Pathways

Eltrombopag-13C4 affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . Eltrombopag-13C4’s stimulation of STAT and JAK phosphorylation leads to the activation of this pathway .

Additionally, Eltrombopag-13C4 has been found to directly activate BAK, a pro-apoptotic effector of the BCL2 family proteins, leading to apoptosis .

Pharmacokinetics

The pharmacokinetics of Eltrombopag-13C4 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Eltrombopag-13C4 is absorbed and reaches peak plasma concentration between 2 and 4 hours . Factors such as sex and genetic polymorphisms, specifically CYP1A2 rs762551 C>A, can influence the pharmacokinetic variability of Eltrombopag-13C4 .

Result of Action

The primary result of Eltrombopag-13C4’s action is an increase in platelet production . This makes it effective in treating conditions characterized by low blood platelet counts, such as chronic immune (idiopathic) thrombocytopenia (ITP) and aplastic anemia . It has also been found to induce apoptosis in certain cell types .

Action Environment

The action, efficacy, and stability of Eltrombopag-13C4 can be influenced by various environmental factors. For instance, the presence of inflammation, as indicated by the proinflammatory cytokine interferon-γ (IFN-γ), can perturb the TPO-induced signaling pathways affected by Eltrombopag-13C4 . Furthermore, factors such as sex and genetic polymorphisms can influence the pharmacokinetics and, consequently, the efficacy of Eltrombopag-13C4 .

Safety and Hazards

Eltrombopag is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

特性

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOQIEJWJCQGDQ-DEZJEJLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eltrombopag-13C4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。